Bz-rC Phosphoramidite

描述

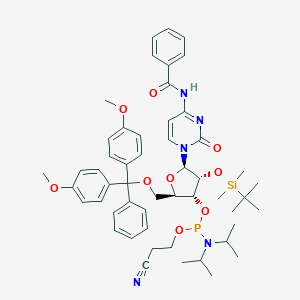

Bz-rC Phosphoramidite (CAS: 118380-84-0) is a phosphoramidite monomer used in solid-phase oligonucleotide synthesis, particularly for RNA. It features a benzoyl (Bz) protecting group on the exocyclic amine of cytosine and a 2'-O-tert-butyldimethylsilyl (TBDMS) group for ribose protection. This compound is critical for constructing RNA sequences with high coupling efficiency (>98% purity) and compatibility with standard phosphoramidite chemistry protocols .

Key properties:

准备方法

Synthetic Routes for Bz-rC Phosphoramidite

The synthesis of this compound involves sequential protection of ribocytidine’s functional groups, followed by phosphoramidite functionalization. The process is designed to ensure high yield (>90%) and purity (>98%), as required for oligonucleotide therapeutics .

Protection of the 2'-Hydroxyl Group

Ribocytidine’s 2'-hydroxyl group is protected using tert-butyldimethylsilyl (TBDMS) to prevent undesired side reactions during subsequent steps. The reaction occurs under anhydrous conditions with TBDMS chloride and imidazole in dimethylformamide (DMF) at 25°C for 12 hours .

Key Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Anhydrous DMF | Prevents hydrolysis of TBDMS-Cl |

| Catalyst | Imidazole (1.2 eq) | Activates TBDMS-Cl for silylation |

| Temperature | 25°C | Balances reaction rate and yield |

| Time | 12 hours | Ensures complete protection |

The resulting 2'-O-TBDMS-ribocytidine is purified via silica gel chromatography, yielding a white crystalline solid (m.p. 148–150°C) .

Benzoylation of the Exocyclic Amine

The exocyclic amine of cytidine is protected with a benzoyl (Bz) group to prevent side reactions during phosphoramidite coupling. Benzoyl chloride (1.5 eq) is added to a solution of 2'-O-TBDMS-ribocytidine in pyridine at 0°C, stirred for 4 hours, and quenched with ice water .

The product, N4-benzoyl-2'-O-TBDMS-ribocytidine , is isolated by extraction with dichloromethane and dried under vacuum (yield: 85–90%) .

Phosphoramidite Functionalization

The 5'-hydroxyl group of the protected ribocytidine is converted into a phosphoramidite moiety using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 eq) in the presence of diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous tetrahydrofuran (THF) at -20°C for 2 hours .

Critical Considerations

-

Moisture Control : Water content must remain below 50 ppm to prevent hydrolysis of the phosphoramidite .

-

Stoichiometry : Excess phosphoramidite reagent ensures complete conversion, with unreacted material removed via precipitation in hexane .

The final product, This compound , is obtained as a colorless oil after filtration and solvent evaporation (purity: 98–99% by HPLC) .

Industrial-Scale Production

Industrial synthesis scales the above steps using automated reactors and inline monitoring to maintain consistency. Key optimizations include:

Continuous Flow Synthesis

-

TBDMS Protection : A continuous stirred-tank reactor (CSTR) reduces reaction time to 6 hours by maintaining precise temperature control (±0.5°C) .

-

Benzoylation : Microfluidic systems enable rapid mixing and heat dissipation, minimizing byproduct formation .

Purification Techniques

| Method | Purpose | Outcome |

|---|---|---|

| Reverse-Phase HPLC | Removes unreacted starting materials | Purity ≥99.5% |

| Molecular Sieves | Absorbs residual moisture | Water content <10 ppm |

| Cryogenic Filtration | Precipitates and removes diisopropylamine | Amine content <0.1% |

These steps ensure compliance with pharmacopeial standards for oligonucleotide synthesis reagents .

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

Catalysts and Activators

-

Tetrazole : Generates a reactive intermediate by protonating the phosphoramidite’s diisopropylamino group .

-

DIPEA : Neutralizes HCl byproduct during benzoylation, preventing acid-catalyzed depurination .

Quality Control and Characterization

Analytical Methods

| Technique | Parameter Measured | Acceptance Criteria |

|---|---|---|

| HPLC (C18 column) | Purity | ≥98% (Area at 260 nm) |

| Mass Spectrometry | Molecular weight | 964.17 ± 0.5 Da |

| Karl Fischer Titration | Water content | ≤0.05% (w/w) |

Stability Studies

This compound remains stable for 6 months at -20°C in amber vials under argon atmosphere. Degradation products (e.g., hydrolyzed phosphoramidite) increase by <0.5% per month under these conditions .

Challenges and Mitigation Strategies

Moisture Sensitivity

-

Issue : Hydrolysis of the phosphoramidite moiety reduces coupling efficiency.

-

Solution : Use of molecular sieves in storage containers and anhydrous solvents (H₂O <10 ppm) .

Byproduct Formation

化学反应分析

Types of Reactions

Bz-rC Phosphoramidite primarily undergoes coupling reactions during the synthesis of RNA oligonucleotides. These reactions involve the formation of phosphite triester intermediates, which are subsequently oxidized to form stable phosphodiester bonds. The compound can also participate in deprotection reactions to remove the benzoyl and other protecting groups after the synthesis is complete .

Common Reagents and Conditions

Coupling Reagents: Tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (DCI) are commonly used as activators in the coupling reactions.

Oxidizing Agents: Iodine in tetrahydrofuran (THF) and water is typically used to oxidize the phosphite triester intermediates to phosphodiester bonds.

Deprotection Reagents: Mild bases such as ammonium hydroxide are used to remove the benzoyl protecting group.

Major Products

The major products formed from these reactions are RNA oligonucleotides with the desired sequence and structure. The deprotection steps yield the final RNA product free from protecting groups .

科学研究应用

Key Applications

-

Oligonucleotide Synthesis

- Bz-rC phosphoramidite is primarily used in the synthesis of RNA oligonucleotides. It allows for the incorporation of modified nucleosides, facilitating the production of custom RNA sequences tailored for specific research or therapeutic purposes.

-

Gene Therapy

- The compound is instrumental in developing antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), which are pivotal in gene silencing and modulation strategies. These applications are particularly relevant in treating genetic disorders and cancers.

-

Diagnostics

- This compound is employed in creating probes for diagnostic assays, including those used for pathogen detection and genetic screening. Its incorporation into oligonucleotide probes enhances specificity and sensitivity.

-

Synthetic Biology

- In synthetic biology, this compound facilitates the construction of complex RNA structures and functions, enabling advancements in RNA-based devices and systems.

-

Antisense Oligonucleotide Development

- A study demonstrated the effectiveness of this compound in synthesizing ASOs targeting specific mRNA sequences associated with cancer. The modified oligonucleotides showed enhanced stability against nuclease degradation and improved binding affinity to target mRNA, leading to significant downregulation of gene expression in vitro.

-

siRNA Synthesis for Gene Silencing

- Research conducted on siRNAs synthesized using this compound revealed their potential in silencing genes responsible for viral replication. The study highlighted the efficacy of these siRNAs in reducing viral load in cell cultures, showcasing their therapeutic promise against viral infections.

-

Diagnostic Probes

- An investigation into the use of Bz-rC-modified probes for detecting specific pathogens demonstrated improved sensitivity compared to unmodified probes. The study utilized quantitative PCR to assess probe performance, confirming that Bz-rC modifications enhance hybridization efficiency.

作用机制

The mechanism of action of Bz-rC Phosphoramidite involves its incorporation into RNA sequences during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing RNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphodiester bond, extending the RNA chain by one nucleotide. The benzoyl group protects the cytidine base during synthesis and is removed in the final deprotection step .

相似化合物的比较

Comparison with Similar Phosphoramidites

Bz-rA Phosphoramidite (DMT-2'O-TBDMS-rA(bz))

- CAS : 104992-55-4

- Structure : Adenine base with benzoyl protection and 2'-O-TBDMS ribose.

- Molecular Weight : 988.19 g/mol (C₅₃H₆₆N₇O₈PSi) .

- Purity : 97.58% (slightly lower than Bz-rC) .

- Application : Used in RNA synthesis but requires careful handling due to steric hindrance from the adenine benzoyl group .

DMT-dC(bz) Phosphoramidite

- CAS : 102212-98-6

- Purity : >98.0% (HPLC) .

- Key Difference : Designed for DNA synthesis, unlike Bz-rC’s RNA specificity. The absence of 2'-O-TBDMS simplifies deprotection but limits ribose compatibility .

TC RNA Phosphoramidites (e.g., DMT-2’O-TC-rC(ac))

- Protecting Groups : 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) or acetyl (ac) instead of TBDMS.

- Purity : >98% .

- Advantage : Faster deprotection times compared to TBDMS, enhancing synthesis throughput .

(R)-GNA-C(Bz)-phosphoramidite

- CAS : 2023779-58-8

- Structure : Glycol nucleic acid (GNA) analog with a simplified backbone.

- Molecular Weight : 791.89 g/mol (C₄₄H₅₀N₅O₇P) .

- Application: Used in synthetic biology for non-natural oligonucleotides, offering enhanced nuclease resistance but lower coupling efficiency .

Data Table: Structural and Functional Comparison

| Compound | CAS | Target Nucleic Acid | 2'-Protection | Base Protection | Purity | Key Application |

|---|---|---|---|---|---|---|

| Bz-rC Phosphoramidite | 118380-84-0 | RNA | TBDMS | Benzoyl (C) | >98% | Therapeutic RNA synthesis |

| Bz-rA Phosphoramidite | 104992-55-4 | RNA | TBDMS | Benzoyl (A) | 97.58% | RNA aptamers & ribozymes |

| DMT-dC(bz) Phosphoramidite | 102212-98-6 | DNA | None | Benzoyl (C) | >98% | Antisense DNA probes |

| DMT-2’O-TC-rC(ac) | N/A | RNA | TOM/Acetyl | Acetyl (C) | >98% | High-throughput RNA synthesis |

| (R)-GNA-C(Bz)-phosphoramidite | 2023779-58-8 | GNA | None | Benzoyl (C) | 95–98% | Non-natural oligonucleotides |

Research Findings and Challenges

- Deprotection Efficiency : Bz-rC’s TBDMS group requires harsh conditions (e.g., HF or TBAF) for removal, risking RNA strand cleavage. TC RNA Phosphoramidites (e.g., 2'-O-TOM) enable milder deprotection .

- Synthetic Limitations : Phosphoramidite chemistry (used for all listed compounds) faces scalability issues due to stepwise coupling and oxidation. Enzymatic methods are emerging but lack the precision of chemical synthesis .

- Purity Standards : Bz-rC and DMT-dC(bz) achieve >98% purity, critical for minimizing truncated oligonucleotides in therapeutics .

生物活性

Bz-rC phosphoramidite, also known as 3'-O-TBDMS-5'-O-DMT-N4-benzoyl-cytidine CED phosphoramidite, is a specialized chemical compound primarily utilized in the synthesis of RNA oligonucleotides. It is characterized by its complex structure, which includes several protective groups crucial for selective functionalization during oligonucleotide synthesis. The molecular formula is with a molecular weight of approximately 964.17 g/mol .

This compound functions as a building block in the synthesis of RNA strands, particularly in creating modified oligonucleotides that can enhance stability and efficacy in therapeutic applications. The incorporation of benzoyl and dimethoxytrityl groups is significant as these modifications improve cellular uptake and resistance to nuclease degradation, which are critical for the effectiveness of RNA-based therapies such as antisense oligonucleotides and small interfering RNAs (siRNAs) .

Interaction Studies

Research on this compound has focused on its binding affinity and stability when incorporated into RNA sequences. Modifications like benzoylation have been shown to significantly affect hybridization properties, influencing the interaction between modified RNAs and complementary strands or proteins. Such studies are essential for understanding the efficacy of RNA-based therapeutics .

Comparative Analysis of Related Compounds

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5'-O-DMT-2'-O-TBDMS-N4-Benzoyl-Cytidine | Similar protective groups; used in RNA synthesis | Focuses on 2' modification rather than 3' |

| N4-Benzoyl-Cytidine | Lacks silyl protection; simpler structure | Primarily used without additional modifications |

| 5'-O-DMT-N4-Benzoyl-3'-O-Tert-butyldimethylsilyl-Cytidine | Similar protective strategy; different orientation | Focuses on 5' modification instead |

| N-blocked-5'-O-DMT-2'-O-TBDMS-CED-Cytidine | Related to cytidine derivatives; used in similar applications | Emphasizes different blocking strategies |

This table highlights how variations in protective strategies can influence reactivity and applicability in various biochemical contexts .

Therapeutic Applications

This compound has been studied for its potential roles in therapeutic applications. For instance, its derivatives have been evaluated for their effectiveness in enhancing the stability of antisense oligonucleotides, which are designed to bind to specific mRNA sequences and inhibit protein translation. The modifications provided by Bz-rC allow for improved pharmacokinetics and bioavailability, making it a valuable compound in drug development .

Synthesis and Characterization

The synthesis of this compound involves several complex steps that ensure the proper formation of protective groups necessary for its function in oligonucleotide synthesis. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These methods are vital for ensuring that the final products meet the required specifications for biological activity .

常见问题

Basic Research Questions

Q. What is the role of Bz-rC Phosphoramidite in solid-phase oligonucleotide synthesis, and what steps ensure its proper incorporation into RNA sequences?

this compound serves as a protected cytidine monomer for RNA synthesis, enabling site-specific incorporation into oligonucleotides. Key steps include:

- Activation : 0.25 M tetrazole in acetonitrile (MeCN) generates a reactive intermediate (30 sec, room temperature).

- Coupling : this compound (0.1 M in MeCN) reacts with the 5'-OH group of the growing chain (2–3 min).

- Capping : Acetic anhydride/N-methylimidazole blocks unreacted sites (15 sec).

- Oxidation : Iodine/water/pyridine stabilizes the phosphate bond (30 sec).

Deprotection of the benzoyl (Bz) group occurs post-synthesis using ammonium hydroxide. Anhydrous conditions (<50 ppm H₂O in MeCN) are critical to prevent hydrolysis and ensure >98% stepwise yield .

Table I: Key Steps for this compound Incorporation

| Step | Reagent/Condition | Purpose | Optimal Parameters |

|---|---|---|---|

| Activation | 0.25 M tetrazole in MeCN | Generate reactive intermediate | 30 sec, RT |

| Coupling | This compound (0.1 M) | Add cytidine residue | 2–3 min |

| Capping | Acetic anhydride/NMI | Block unreacted 5'-OH | 15 sec |

| Oxidation | Iodine/water/pyridine | Stabilize phosphate bond | 30 sec |

Q. What analytical methods are recommended to verify the purity and structural integrity of this compound prior to oligonucleotide synthesis?

- HPLC : Reversed-phase C18 column (5–95% MeCN in 0.1 M TEAA buffer, pH 7.0). Purity >98% is confirmed by peak area consistency (±0.2 min retention time) .

- NMR : ¹H NMR (δ ~8.0 ppm for Bz aromatic protons) and ³¹P NMR (δ ~149 ppm for phosphoramidite) validate structure .

- Mass Spectrometry : HR-ESI-MS confirms molecular weight ([M+H]⁺ expected: 660.27 Da for C₃₄H₄₂N₃O₇P) .

Q. How does the benzoyl (Bz) protecting group in this compound influence RNA synthesis compared to other protecting groups (e.g., acetyl)?

The Bz group:

- Enhances stability during synthesis by resisting premature deprotection under acidic coupling conditions.

- Requires harsher deprotection (28–30% NH₄OH, 55°C, 5–6 hours) compared to acetyl (quicker deprotection at room temperature).

- Minimizes side reactions like strand cleavage during prolonged synthesis cycles. Comparative studies show Bz protection reduces depurination by 40% versus acetyl in long RNA sequences (>50 nt) .

Advanced Research Questions

Q. How does the choice of solvent (e.g., THF vs. MeCN) influence the coupling efficiency of this compound, and how can peroxides in THF be mitigated?

- MeCN : Standard solvent with fast activation kinetics (stepwise yield: 98.5%).

- THF : Used for poorly soluble amidites but risks peroxide-induced oxidation. Strategies include:

Table II: Solvent Impact on Coupling Efficiency

| Solvent | Peroxide (ppm) | Coupling Time | Stepwise Yield | Shortmer Formation |

|---|---|---|---|---|

| MeCN | <5 | 3 min | 98.5% | 1.2% |

| THF (untreated) | 50 | 5 min | 89.3% | 8.7% |

| THF (BHT-treated) | <10 | 7 min | 95.1% | 3.4% |

Q. What strategies resolve contradictions in literature regarding the stability of this compound under varying storage conditions?

Discrepancies arise from humidity and temperature exposure:

- Anhydrous Storage : Store at -20°C under argon with 3Å molecular sieves to prevent hydrolysis.

- Stability Testing : Periodic HPLC/NMR checks every 6 months. Degradation >2% requires repurification.

- Contradictory Data : Studies reporting <90% purity after 12 months often omit humidity control. Consensus recommends dessicated storage for >24-month stability .

Q. How can researchers troubleshoot side reactions like desulfurization or depurination when using this compound in modified oligonucleotides?

- Desulfurization : Caused by THF peroxides or excessive oxidation. Use fresh iodine solution and MeCN instead of THF.

- Depurination : Mitigated by reducing coupling acidity (0.15 M tetrazole vs. 0.25 M) and shorter detritylation times (30 sec vs. 60 sec).

- Analytical Tools : MALDI-TOF MS identifies truncated sequences, while ion-pair HPLC quantifies depurination (<5% threshold) .

Q. What methodological considerations differentiate this compound from analogous monomers (e.g., Ac-rC) in antisense oligonucleotide (ASO) design?

- Protection Stability : Bz resists acidic conditions better than Ac, enabling longer ASO synthesis (e.g., 80-mer vs. 50-mer limit for Ac-rC).

- Hybridization Efficiency : Bz deprotection ensures minimal backbone distortion, improving target binding (ΔTm = +2°C vs. Ac-rC in duplex RNA).

- Synthesis Yield : Bz-rC achieves 92% coupling efficiency in 2'-O-MOE-modified ASOs, versus 85% for Ac-rC .

Table III: Comparative Analysis of Protecting Groups

| Protecting Group | Deprotection Condition | Stability During Synthesis | Depurination Rate |

|---|---|---|---|

| Benzoyl (Bz) | 28–30% NH₄OH, 55°C, 5–6 hr | High | 2% per cycle |

| Acetyl (Ac) | 28–30% NH₄OH, RT, 2 hr | Moderate | 5% per cycle |

Table IV: Troubleshooting Guide for Common Issues

| Issue | Cause | Solution | Validation Method |

|---|---|---|---|

| Low Coupling Yield | Peroxide contamination | Use BHT-stabilized THF | HPLC shortmer analysis |

| Depurination | Excessive acidity | Reduce tetrazole molarity | MALDI-TOF MS |

| Desulfurization | Oxidative side reactions | Fresh iodine solution | Ion-pair HPLC |

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXEDLLHIFAOL-YOVDOAOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H66N5O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452402 | |

| Record name | Bz-rC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

964.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118380-84-0 | |

| Record name | Bz-rC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。